molecular formula C18H11F3I3N3O5 B1213812 L-T3 Pal CAS No. 83093-58-7

L-T3 Pal

Cat. No.: B1213812
CAS No.: 83093-58-7
M. Wt: 787 g/mol
InChI Key: RBAGFKZORAEKTM-LBPRGKRZSA-N
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Description

L-T3 (liothyronine) is a synthetic form of triiodothyronine (T3), an active thyroid hormone critical for regulating metabolism, growth, and energy homeostasis. Unlike L-T4 (levothyroxine), a prohormone requiring peripheral conversion to T3, L-T3 directly exerts biological effects, bypassing the deiodinase-dependent activation step . Clinically, L-T3 is used in specific scenarios such as myxedema coma due to its rapid onset of action (peak serum FT3 within 2–4 hours) and short half-life (~24 hours) . However, its use as monotherapy in hypothyroidism is discouraged due to challenges in maintaining stable serum T3 levels, leading to supraphysiological peaks and troughs that increase cardiovascular risks .

Properties

CAS No.

83093-58-7

Molecular Formula

C18H11F3I3N3O5

Molecular Weight

787 g/mol

IUPAC Name

(2S)-2-[(2-diazo-3,3,3-trifluoropropanoyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C18H11F3I3N3O5/c19-18(20,21)15(27-25)16(29)26-12(17(30)31)5-7-3-10(23)14(11(24)4-7)32-8-1-2-13(28)9(22)6-8/h1-4,6,12,28H,5H2,(H,26,29)(H,30,31)/t12-/m0/s1

InChI Key

RBAGFKZORAEKTM-LBPRGKRZSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(=[N+]=[N-])C(F)(F)F)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)C(=[N+]=[N-])C(F)(F)F)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(=[N+]=[N-])C(F)(F)F)I)I)O

Synonyms

L-T3 PAL
N-2-diazo-3,3,3-trifluoropropionyl-3,5,3'-triiodothyronine
N-2-diazo-3,3,3-trifluoropropionyl-3,5,3'-triiodothyronine, 125I-labeled

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions and Degradation Pathways

T3 undergoes several critical reactions in both biological and environmental contexts:

a) Metabolic Activation of TE3 to T3

TE3 (a prodrug) rapidly converts to T3 in vivo via enzymatic or chemical hydrolysis. Pharmacokinetic studies in rats reveal:

  • Conversion rate : ~85% bioavailability after intraperitoneal administration .

  • Key reaction :

    TE3HydrolysisT3+Byproducts\text{TE3}\xrightarrow{\text{Hydrolysis}}\text{T3}+\text{Byproducts}
  • Kinetic parameters :

    ParameterValue (T3)
    Clearance1 L/h/kg
    Half-life (t1/2t_{1/2})12 h
    Volume of distribution (VdV_d)14.8 L/kg

b) Oxidative Degradation via Fenton Systems

T3 and related chlorinated compounds degrade in Advanced Oxidation Processes (AOPs) using Fe(II)-Fenton systems. Key steps include:

  • - OH Generation :

    Fe II EDTA+H2O2Fe III EDTA+ OH+OH\text{Fe II EDTA}+\text{H}_2\text{O}_2\rightarrow \text{Fe III EDTA}+\text{ OH}+\text{OH}^-
  • Radical-Mediated Degradation :
    T3 reacts with hydroxyl radicals (- OH), forming chloroquinone intermediates (e.g., tetrachloro-1,4-benzoquinone) .

  • Chemiluminescence (CL) Emission :
    Degradation produces intrinsic CL (510–580 nm), dependent on - OH concentration .

Analytical Detection via Chemiluminescence

The - OH-dependent CL emission enables sensitive detection of T3 and analogs :

CompoundLimit of Detection (LOD)Linear Range (μM)
T30.03 μM0.03–70
PCP (Analog)0.007 μM0.01–100
TBBPA (Analog)0.07 μM0.1–10

Mechanism :

T3+ OHChloroquinonesH2O2CL Emission\text{T3}+\text{ OH}\rightarrow \text{Chloroquinones}\xrightarrow{\text{H}_2\text{O}_2}\text{CL Emission}

Reaction Kinetics and Environmental Relevance

  • - OH Reactivity : Rate constants for T3 with - OH are comparable to chlorophenols (k109M1s1k\sim 10^9\,\text{M}^{-1}\text{s}^{-1}) .

  • Structure-Activity Relationship (SAR) :

    • Higher chlorination increases CL intensity .

    • Meta-chlorine substitution enhances reactivity vs. para .

Synthetic Optimization

The synthesis of T3 derivatives involves nucleophilic substitution and oxidation :

  • Key step :

    3 Chloropropanol+2 MercaptoethanolBaseT3 Intermediate\text{3 Chloropropanol}+\text{2 Mercaptoethanol}\xrightarrow{\text{Base}}\text{T3 Intermediate}
  • Design of Experiments (DoE) optimizes yield (>80%) by adjusting temperature, catalyst, and stoichiometry .

Comparative Reactivity

CompoundPrimary ReactivityKey Product
T3- OH OxidationChloroquinones
TE3 (Prodrug)HydrolysisT3
PCP (Analog)Fenton DegradationDDBQ

Comparison with Similar Compounds

L-T3 vs. L-T4 (Levothyroxine)
Parameter L-T3 (Liothyronine) L-T4 (Levothyroxine)
Pharmacokinetics Rapid absorption (peak: 2–4 h); short half-life (~24 h) Slower absorption (peak: 2–6 h); long half-life (~7 days)
Mechanism Directly active; no conversion required Prohormone; requires conversion to T3 via deiodinases
Stability High daily variability in serum T3 levels Stable serum TSH and FT4 levels
Risks Linked to heart failure, stroke Lower cardiovascular risks; gold standard
Guideline Status Not recommended for monotherapy First-line therapy for hypothyroidism

Key Findings :

  • L-T4 is preferred due to its predictable pharmacokinetics and safety profile, whereas L-T3 monotherapy correlates with 1.5–2.5× higher risks of heart failure and stroke .
  • L-T3’s short half-life necessitates multiple daily doses, increasing adherence challenges .
L-T3 vs. Desiccated Thyroid Extracts (DTE)
Parameter L-T3 (Liothyronine) DTE (e.g., Armour Thyroid)
Composition Pure synthetic T3 Variable T4:T3 ratio (~4.2:1) from porcine thyroid
Dose Control Precise dosing possible Unstable T4:T3 ratios; batch-to-batch variability
Physiological Mimicry Non-physiological FT3 peaks Supraphysiological T3 levels; risk of iatrogenic hyperthyroidism
Guideline Status Limited to acute/rescue therapy Not recommended due to safety concerns

Key Findings :

  • DTE’s fixed low T4:T3 ratio (4.2:1) contrasts with the recommended 13:1–20:1 for combination therapy, increasing risks of T3 toxicity .
  • Both L-T3 and DTE lack long-term safety data for bone metabolism and cardiovascular outcomes .
L-T3 in Combination Therapy (L-T4 + L-T3)
Parameter L-T4 + L-T3 Combination L-T4 Monotherapy
Dose Ratio Recommended T4:T3 = 13:1–20:1 by weight N/A
FT3 Stability Peaks post-dose; mimics circadian rhythm poorly Stable FT4 and TSH levels
Clinical Efficacy Mixed QoL outcomes; no consistent benefit Reliable normalization of TSH and symptoms
Monitoring Requires frequent FT3/TSH testing Standard biannual monitoring

Key Findings :

  • Combination therapy may improve symptoms in a subset of patients with residual hypothyroidism despite normal TSH on L-T4, but evidence remains inconclusive .
  • Splitting L-T3 doses (e.g., twice daily) mitigates FT3 spikes but complicates adherence .

Q & A

Q. What methodological frameworks are recommended for establishing optimal L-T4/L-T3 dose ratios in clinical trials?

The Eur Thyroid J 2012 guidelines propose calculating L-T3 doses based on prior L-T4 monotherapy responses. Method C suggests deriving L-T3 doses as dosey=dosex20\text{dose}_y = \frac{\text{dose}_x}{20}, where dosex\text{dose}_x is the daily L-T4 dose required to normalize TSH. Adjustments should maintain a 13:1–20:1 L-T4/L-T3 ratio and account for body weight. Doses should be split (e.g., morning and bedtime) to mitigate post-dose serum free T3 spikes .

Q. What parameters should be monitored to evaluate L-T3 therapy efficacy in hypothyroid patients?

Measure serum TSH, free T4, free T3, and free T4/free T3 ratios via blood samples collected pre-dose to avoid absorption-phase artifacts. Each laboratory should establish its reference ranges due to assay variability. Testing intervals: baseline, 6–8 weeks post-therapy initiation, and after dose adjustments .

Q. How can patient-reported outcomes (PROs) be validated in L-T3 combination therapy studies?

Use standardized tools like the Patient Health Questionnaire 15 (PHQ-15) and Type D personality subscales (e.g., negative affectivity, social inhibition) to quantify symptom persistence. Pair PROs with biochemical markers to distinguish physiological from psychological effects .

Q. What ethical safeguards are critical in L-T3 combination therapy trials?

Exclude pregnant individuals and patients with cardiac arrhythmias due to fetal safety uncertainties and post-dose T3 spikes. Predefine trial duration (e.g., 3 months) to limit placebo effects and ensure Institutional Review Board (IRB) oversight for adverse event reporting .

Advanced Research Questions

Q. How can researchers address conflicting serum free T3 data in L-T3 pharmacokinetic studies?

Standardize assay protocols across labs and collect multiple post-dose samples (e.g., hourly for 4–6 hours) to track T3 absorption dynamics. Use mixed-effects models to account for intra-individual variability and assay-specific biases .

Q. What experimental designs are optimal for studying L-T3 efficacy in patients with deiodinase polymorphisms?

Conduct randomized controlled trials (RCTs) comparing L-T4 monotherapy vs. L-T4/L-T3 combination therapy in carriers of DIO1/DIO2 gene variants. Stratify cohorts by polymorphism status and use crossover designs to reduce inter-subject variability .

Q. How should longitudinal safety assessments be structured for long-term L-T3 combination therapy?

Track bone mineral density (via DEXA scans) and cardiovascular markers (e.g., heart rate variability, lipid profiles) annually. Compare outcomes against age-matched L-T4 monotherapy controls to isolate L-T3-specific effects .

Q. What statistical methods are robust for analyzing small-sample L-T3 combination therapy trials?

Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal data distributions. Use Bonferroni corrections for multiple comparisons and Bayesian hierarchical models to handle missing data .

Q. How can slow-release L-T3 formulations be evaluated to minimize serum free T3 fluctuations?

Compare pharmacokinetic profiles of standard vs. slow-release L-T3 in crossover studies. Measure free T3 every 30–60 minutes post-dose and calculate area-under-the-curve (AUC) to assess stability. Validate findings against patient symptom diaries .

Q. What criteria should guide discontinuation of L-T3 combination therapy in clinical trials?

Predefine failure thresholds: lack of PRO improvement or biochemical normalization within 3 months. Revert non-responders to L-T4 monotherapy and analyze subgroups (e.g., genetic, demographic) to identify predictors of treatment resistance .

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